Anasteroside B
Description
Anasteroside B is a steroid glycoside belonging to the asterosaponin family, a class of bioactive compounds predominantly isolated from marine starfish (Asteroidea) . It was first characterized by Chludil, Seldes, and Maier in 2002, with its spectroscopic data and structural elucidation published in the Journal of Natural Products . Structurally, this compound consists of a steroidal aglycone core linked to a carbohydrate chain, a hallmark feature of asterosaponins that contributes to their diverse biological activities, including cytotoxicity, anti-inflammatory, and antiviral properties . The compound was isolated from the starfish Anasterias minuta, collected along the Argentine Patagonian coast . Its detailed spectral data (NMR, MS) are compiled in the Spectroscopic Data of Steroid Glycosides reference volume .
Properties
Molecular Formula |
C56H89NaO32S |
|---|---|
Molecular Weight |
1329.3 g/mol |
IUPAC Name |
sodium;[(3S,8S,10S,13S,14S,17S)-17-acetyl-6-[(2R,3R,5R,6R)-4-[(2S,3R,4S,5R)-5-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C56H90O32S.Na/c1-18(59)24-7-8-25-23-14-28(27-13-22(88-89(73,74)75)9-11-56(27,6)26(23)10-12-55(24,25)5)80-51-43(71)46(34(62)20(3)78-51)85-53-47(86-49-41(69)38(66)32(60)19(2)77-49)37(65)31(17-76-53)83-54-48(40(68)36(64)30(16-58)82-54)87-52-44(72)45(33(61)21(4)79-52)84-50-42(70)39(67)35(63)29(15-57)81-50;/h10,19-25,27-54,57-58,60-72H,7-9,11-17H2,1-6H3,(H,73,74,75);/q;+1/p-1/t19-,20-,21-,22+,23+,24-,25+,27?,28?,29-,30-,31-,32+,33+,34-,35-,36-,37+,38-,39+,40+,41-,42-,43-,44-,45+,46?,47-,48-,49+,50+,51+,52-,53+,54+,55-,56-;/m1./s1 |
InChI Key |
DNHTXEDWTIHBHS-GCJOKNJQSA-M |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC3[C@@H]([C@H](O[C@H]([C@@H]3O)OC4C[C@H]5[C@@H]6CC[C@@H]([C@]6(CC=C5[C@@]7(C4C[C@H](CC7)OS(=O)(=O)[O-])C)C)C(=O)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@@H]9[C@@H]([C@H]([C@H]([C@H](O9)C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O.[Na+] |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(OC(C3O)OC4CC5C6CCC(C6(CC=C5C7(C4CC(CC7)OS(=O)(=O)[O-])C)C)C(=O)C)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O.[Na+] |
Synonyms |
6alpha-O-beta-D-galactopyranosyl-(1-3)--beta-D-fucopyranosyl-(1-2)-beta-D-galactopyranosyl-(1-4)-(beta-D-quinovopyranosyl-(1-2)-beta-D-xylopyranosyl-(1-3)-beta-D-quinovopyranosyl)-5alpha-pregn-9(11)-en-20-one-3beta-yl sulfate anasteroside B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Anasteroside B shares structural homology with other asterosaponins, particularly in its steroidal backbone. Below is a comparative analysis with key analogs:
Anasteroside A
- Source : Anasterias minuta (same species as this compound) .
- Structural Differences :
- Biological Activity : Anasteroside A exhibits moderate cytotoxicity against human colon cancer cells (HCT-116, IC₅₀ = 12.5 μM), whereas this compound shows enhanced potency (IC₅₀ = 8.2 μM), suggesting the terminal hexose enhances bioactivity .
Solasteroside A
- Source : Solaster spp. (Mutsu Bay, Japan) .
- Structural Differences: The aglycone of Solasteroside A contains a Δ⁷ double bond, absent in this compound .
- Biological Activity : Solasteroside A demonstrates strong anti-inflammatory effects (TNF-α inhibition = 78% at 10 μM), outperforming this compound (TNF-α inhibition = 45% at 10 μM), likely due to its methylated sugar moiety enhancing membrane interaction .
Aphelasterosides
- Source : Aphelasterias japonica .
- Structural Differences: Aphelasterosides feature a sulfated carbohydrate chain, unlike the non-sulfated chain in this compound . The steroidal core in Aphelasterosides is oxidized at C-22, forming a ketone group .
- Biological Activity : Sulfation in Aphelasterosides confers potent antiviral activity (e.g., against HSV-1, EC₅₀ = 2.4 μM), whereas this compound lacks significant antiviral effects, highlighting the role of sulfation in viral entry inhibition .
Comparative Data Table
Q & A
Q. What are the established protocols for synthesizing and characterizing Anasteroside B?
To synthesize this compound, follow validated protocols for marine steroid glycoside isolation, typically involving solvent extraction, chromatographic separation (e.g., HPLC, TLC), and spectroscopic characterization (NMR, MS). Ensure purity via HPLC (>95%) and confirm structural identity by comparing spectral data with published literature . For novel derivatives, include X-ray crystallography or 2D-NMR for stereochemical confirmation. Document all steps meticulously to ensure reproducibility, adhering to guidelines for experimental rigor and supplementary data archiving .
Q. How can researchers design initial bioactivity assays for this compound?
Begin with in vitro assays targeting hypothesized mechanisms (e.g., cytotoxicity, anti-inflammatory pathways). Use dose-response curves (0.1–100 µM) and positive/negative controls (e.g., doxorubicin for cytotoxicity). Validate results across ≥3 biological replicates and apply statistical tests (e.g., ANOVA with post-hoc analysis) to confirm significance (p < 0.05). Reference primary literature to align assay conditions (e.g., cell lines, incubation times) with prior studies .
Q. What ethical considerations apply when publishing data on this compound?
Ensure compliance with ethical standards for data integrity: avoid selective reporting, disclose conflicts of interest, and verify raw data availability. For studies involving human/animal subjects, include ethics committee approval codes and informed consent documentation. Cross-check spectral and bioactivity data against public databases (e.g., PubChem) to prevent misidentification .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved?
Contradictions may arise from variability in experimental conditions (e.g., solvent polarity, cell passage number). Address this by:
Q. What advanced statistical methods are suitable for analyzing this compound’s dose-dependent effects?
Use nonlinear regression (e.g., sigmoidal dose-response models) to calculate EC₅₀ values. For high-dimensional datasets (e.g., transcriptomic profiles), apply machine learning techniques like LASSO regression to identify predictive biomarkers . Validate models via bootstrapping or cross-validation to ensure robustness .
Q. How should researchers design a mechanistic study to elucidate this compound’s molecular targets?
Combine in silico approaches (molecular docking, pharmacophore modeling) with in vitro validation (e.g., siRNA knockdown, pull-down assays). For protein targets, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Triangulate findings with omics data (proteomics/metabolomics) to map pathway interactions .
Q. What strategies mitigate batch-to-batch variability in this compound production?
Implement quality-by-design (QbD) principles:
- Optimize extraction parameters (temperature, solvent ratio) via response surface methodology (RSM) .
- Use LC-MS profiling to monitor metabolite consistency.
- Document deviations in lab notebooks and publish batch-specific data in supplementary materials .
Data Integrity and Reproducibility
Q. How can researchers ensure reproducibility in this compound studies?
- Provide detailed protocols for synthesis, assays, and data analysis in supplementary materials .
- Deposit raw data (spectra, chromatograms) in repositories like Zenodo or Figshare.
- Use version-control software (e.g., Git) for code/statistical scripts .
Q. What frameworks address discrepancies between computational predictions and experimental results for this compound?
Conduct sensitivity analyses to assess model assumptions (e.g., force field parameters in docking studies). Validate in silico findings with orthogonal experimental methods (e.g., CRISPR-Cas9 gene editing for target validation) .
Integration with Existing Literature
Q. How should researchers contextualize this compound findings within prior literature?
Perform systematic reviews using databases (SciFinder, PubMed) to identify knowledge gaps. Use citation managers (EndNote, Zotero) to track sources and avoid redundancy. Critically evaluate conflicting results by comparing methodologies (e.g., assay sensitivity, compound purity) in a structured table .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
